molecular formula C10H8O B12661675 (Z)-2-Decene-4,6,8-triyn-1-ol CAS No. 6071-16-5

(Z)-2-Decene-4,6,8-triyn-1-ol

Cat. No.: B12661675
CAS No.: 6071-16-5
M. Wt: 144.17 g/mol
InChI Key: JTVVPVMSFPTJLN-CMDGGOBGSA-N
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Description

(Z)-2-Decene-4,6,8-triyn-1-ol is an organic compound characterized by its unique structure, which includes a decene backbone with three triple bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Decene-4,6,8-triyn-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of alkynes through a series of reactions, including dehydrohalogenation and hydroxylation. The reaction conditions often require the use of strong bases, such as sodium amide, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-2-Decene-4,6,8-triyn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into halides.

Major Products: The major products formed from these reactions include various alkenes, alkanes, and substituted alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: (Z)-2-Decene-4,6,8-triyn-1-ol is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. Its multiple triple bonds make it a versatile intermediate in the synthesis of polymers and advanced materials.

Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive compound. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactive nature makes it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which (Z)-2-Decene-4,6,8-triyn-1-ol exerts its effects is primarily through its reactive triple bonds and hydroxyl group. These functional groups allow it to participate in various chemical reactions, forming covalent bonds with other molecules. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

    2-Decyne-4,6,8-triyn-1-ol: Similar structure but with different stereochemistry.

    2-Decene-4,6-diyne-1-ol: Lacks one of the triple bonds.

    2-Decene-4,8-diyne-1-ol: Different positioning of the triple bonds.

Uniqueness: (Z)-2-Decene-4,6,8-triyn-1-ol is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group

Properties

CAS No.

6071-16-5

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

(E)-dec-2-en-4,6,8-triyn-1-ol

InChI

InChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,10H2,1H3/b9-8+

InChI Key

JTVVPVMSFPTJLN-CMDGGOBGSA-N

Isomeric SMILES

CC#CC#CC#C/C=C/CO

Canonical SMILES

CC#CC#CC#CC=CCO

Origin of Product

United States

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